Molecular Weight Reduction: 214.22 vs. 306.32–405.5 g/mol Across Functionalized Analogs
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine possesses a molecular weight (MW) of 214.22 g/mol, which is 92.10 g/mol lower than IRAK inhibitor 2 (306.32 g/mol, CAS 928333-30-6), 191.28 g/mol lower than Taletrectinib free base (405.5 g/mol, CAS 1505514-27-1), and 196.00 g/mol lower than the AAK1 inhibitor LP-922761 (410.23 g/mol) [1]. This represents a 30–48% reduction in molecular weight relative to these comparators, placing the compound well within the favorable MW ≤ 300 range for fragment-based drug discovery and scaffold-hopping starting points [2].
| Evidence Dimension | Molecular weight (g/mol) |
|---|---|
| Target Compound Data | 214.22 g/mol |
| Comparator Or Baseline | IRAK inhibitor 2: 306.32 g/mol; Taletrectinib free base: 405.5 g/mol; LP-922761: 410.23 g/mol |
| Quantified Difference | −92.10 g/mol vs. IRAK inhibitor 2 (−30.1%); −191.28 g/mol vs. Taletrectinib (−47.2%); −196.01 g/mol vs. LP-922761 (−47.8%) |
| Conditions | Calculated from molecular formulas; CymitQuimica, MedChemExpress, and vendor-reported values |
Why This Matters
Lower MW directly correlates with improved ligand efficiency metrics and greater headroom for property optimization during hit-to-lead progression, making this compound a superior choice for early-stage SAR campaigns.
- [1] Adooq, IRAK inhibitor 2 Datasheet, MW: 306.32 g/mol, CAS 928333-30-6, accessed 2026. View Source
- [2] Congreve M et al., 'A 'Rule of Three' for fragment-based lead discovery?', Drug Discov Today, 2003, 8(19):876-877. View Source
